molecular formula C7H13Cl2N3O B14028864 (S)-2-(1H-pyrazol-4-yl)morpholine dihydrochloride

(S)-2-(1H-pyrazol-4-yl)morpholine dihydrochloride

Katalognummer: B14028864
Molekulargewicht: 226.10 g/mol
InChI-Schlüssel: DVYAQQBDFGIWNT-XCUBXKJBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-2-(1H-pyrazol-4-yl)morpholine dihydrochloride is a chemical compound that features a morpholine ring substituted with a pyrazole moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(1H-pyrazol-4-yl)morpholine dihydrochloride typically involves the reaction of morpholine with a pyrazole derivative under specific conditions. One common method involves the use of alkynyl diazo compounds, which undergo a thermally induced, substrate-dependent reaction to produce the desired pyrazole derivatives . The reaction conditions often include mild temperatures and simple purification steps, making the process efficient and scalable.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for high yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-(1H-pyrazol-4-yl)morpholine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the pyrazole ring or the morpholine moiety.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkyl or acyl derivatives.

Wissenschaftliche Forschungsanwendungen

(S)-2-(1H-pyrazol-4-yl)morpholine dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of (S)-2-(1H-pyrazol-4-yl)morpholine dihydrochloride involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(1H-pyrazol-4-yl)morpholine: A similar compound with a pyrazole ring substituted at a different position.

    1-(4,5-dihydro-1H-pyrazol-1-yl)ethanone: Another pyrazole derivative with different substituents.

Uniqueness

(S)-2-(1H-pyrazol-4-yl)morpholine dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt, which can influence its solubility and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Eigenschaften

Molekularformel

C7H13Cl2N3O

Molekulargewicht

226.10 g/mol

IUPAC-Name

(2S)-2-(1H-pyrazol-4-yl)morpholine;dihydrochloride

InChI

InChI=1S/C7H11N3O.2ClH/c1-2-11-7(5-8-1)6-3-9-10-4-6;;/h3-4,7-8H,1-2,5H2,(H,9,10);2*1H/t7-;;/m1../s1

InChI-Schlüssel

DVYAQQBDFGIWNT-XCUBXKJBSA-N

Isomerische SMILES

C1CO[C@H](CN1)C2=CNN=C2.Cl.Cl

Kanonische SMILES

C1COC(CN1)C2=CNN=C2.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.